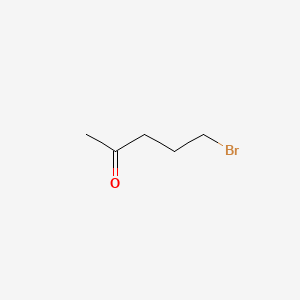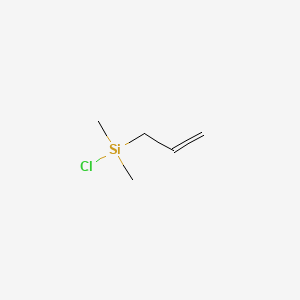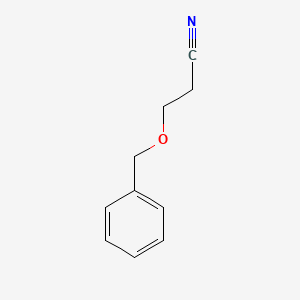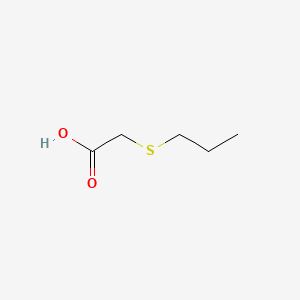
(Propylthio)acetic acid
Overview
Description
Synthesis Analysis
The synthesis of (benzylthio)acetic acid, which shares a similar structural motif to (Propylthio)acetic acid, involves the reaction of benzyl chloride and thiourea, yielding a 78% product through a straightforward synthetic route. This method indicates that similar thioacetic acids can be synthesized efficiently from readily available starting materials, suggesting a potential pathway for the synthesis of (Propylthio)acetic acid by substituting the appropriate alkyl chain for the benzyl group (Sienkiewicz-Gromiuk, Tarasiuk, & Mazur, 2016).
Molecular Structure Analysis
The molecular structure of related compounds such as (benzylthio)acetic acid has been thoroughly investigated, revealing a bent conformation in the solid state stabilized by numerous intermolecular interactions. These studies, involving single-crystal X-ray and powder diffraction techniques, offer insights into the potential molecular structure of (Propylthio)acetic acid, highlighting the importance of non-covalent interactions in determining the solid-state structure of such molecules (Sienkiewicz-Gromiuk, Tarasiuk, & Mazur, 2016).
Chemical Reactions and Properties
The chemical reactivity of thioacetic acids is characterized by their ability to undergo various reactions, including condensations, substitutions, and additions, due to the presence of both the thioether and carboxylic acid functional groups. For instance, the reaction of dithioacetals and acetals catalyzed by oxalic acid demonstrates the versatility of thioacetic acids in organic synthesis, providing a method for converting dithioacetals to carbonyl compounds in an eco-friendly manner (Miyake, Nakao, & Sasaki, 2006).
Physical Properties Analysis
While specific studies on the physical properties of (Propylthio)acetic acid are not available, analogous compounds exhibit interesting thermal and solubility characteristics that could be extrapolated to (Propylthio)acetic acid. The thermal decomposition of similar molecules indicates stability up to certain temperatures, which is crucial for applications requiring thermal processing (Sienkiewicz-Gromiuk, Tarasiuk, & Mazur, 2016).
Chemical Properties Analysis
The chemical properties of thioacetic acids, including acidity and reactivity towards nucleophiles, are significantly influenced by the thioether moiety. The studies on similar molecules provide insights into the reactivity patterns of (Propylthio)acetic acid, highlighting its potential utility in organic synthesis as both a nucleophile and electrophile in various chemical transformations (Miyake, Nakao, & Sasaki, 2006).
Scientific Research Applications
Hydrogen Generation from Bio-Oil
- Acetic acid, a major component of bio-oil, plays a crucial role in steam reforming for hydrogen generation. Advanced research in catalyst development and reactor design has significantly enhanced the efficiency of this process (Zhang et al., 2018).
Food Preservation
- The antimicrobial properties of acetic acid make it effective in controlling food spoilage microorganisms, supporting its use as a food preservative (Levine & Fellers, 1940).
Pharmaceutical Analysis
- Propylthiouracil, related to (Propylthio)acetic acid, can be determined in pharmaceutical formulations using a colorimetric method involving sodium nitroprusside and acetic acid (Mohamed et al., 1981).
Production of Propionic Acid
- Propionic acid, a carboxylic acid like acetic acid, is produced by certain microorganisms and has various industrial applications. Its production from xylose and other renewable sources is a significant research area (Carrondo et al., 1988).
Organic Synthesis
- Research on the synthesis and characterization of (benzylthio)acetic acid, a compound related to (Propylthio)acetic acid, has contributed to organic chemistry and materials science (Sienkiewicz-Gromiuk et al., 2016).
Supercritical Fluid Extraction
- The reactive extraction of acetic and propionic acids using supercritical carbon dioxide is an innovative approach in chemical engineering and environmental technology (Henczka & Djas, 2016).
Kinetics of Oxidation Reactions
- The kinetics of propyl acetate oxidation, which produces acetic acid, has been studied in detail. This research is vital for understanding combustion processes and environmental impacts (Dayma et al., 2019).
Acetic Acid in Bioprocesses
- Acetic acid production by Gluconobacter xylinus and its use in biotechnological processes has been extensively researched (Pirahmadi et al., 2012).
Hydrogenation Catalysis
- The role of acetic acid in carboxylic acid hydrogenation over platinum-supported catalysts is a significant area of study in catalysis and chemical engineering (Rachmady & Vannice, 2000).
Esterification Reactions
- The mechanism of acetic acid esterification over various catalysts contributes to the understanding of chemical synthesis and industrial processing (Miao & Shanks, 2011).
Future Directions
properties
IUPAC Name |
2-propylsulfanylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O2S/c1-2-3-8-4-5(6)7/h2-4H2,1H3,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLAIUYZHCQJJCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30275608 | |
| Record name | (Propylthio)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30275608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Propylthio)acetic acid | |
CAS RN |
20600-60-6 | |
| Record name | (Propylthio)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30275608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



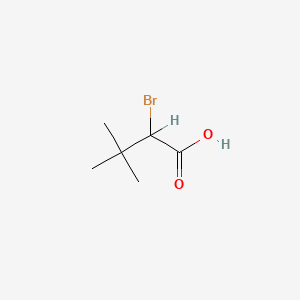





![4-Amino-n-[2-(diethylamino)ethyl]-2-methoxybenzamide](/img/structure/B1266016.png)

